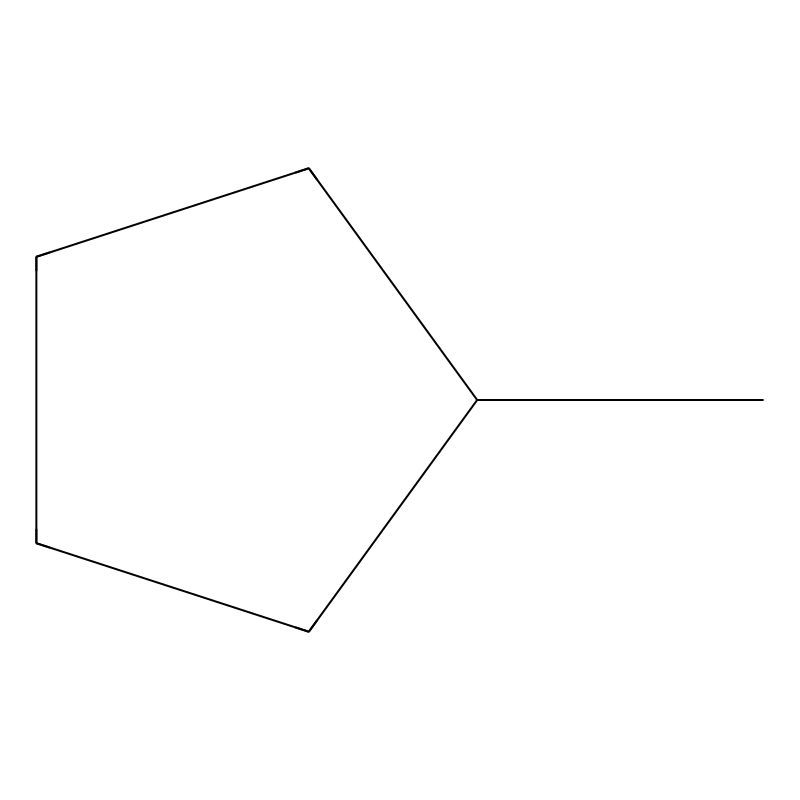

Methylcyclopentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.99e-04 M

Insoluble in water, miscible in ethanol, ether, and acetone.

water solubility = 42 mg/l @ 25 °C

Synonyms

Canonical SMILES

Building Block for Chemical Synthesis:

Methylcyclopentane serves as a valuable building block for synthesizing various complex molecules in organic chemistry research. Its cyclic structure and reactive nature make it a versatile starting material for creating:

- Polymers: Methylcyclopentane is a key component in the production of polyurethanes, a class of versatile polymers used in diverse applications like insulation, adhesives, and coatings [].

- Fine Chemicals: Through chemical modifications, methylcyclopentane can be transformed into various fine chemicals used in pharmaceuticals, agrochemicals, and other specialized applications [].

- Medicinal Chemistry: Researchers are exploring the potential of methylcyclopentane derivatives as drug candidates due to their specific interactions with biological systems [].

Solvent in Research Settings:

Due to its non-polar nature, relatively low boiling point, and good solvency for various organic compounds, methylcyclopentane finds use as a solvent in various scientific research settings. Some specific applications include:

- Chromatography: Methylcyclopentane is used as a mobile phase in gas chromatography (GC) and high-performance liquid chromatography (HPLC) for separating and analyzing complex mixtures of organic compounds [].

- Extractions: Researchers utilize methylcyclopentane for extracting specific compounds from natural products or biological samples due to its selective solvency properties [].

- Material Science Research: Methylcyclopentane is employed in certain material science research areas, such as studying the properties of polymers or investigating the behavior of organic compounds in specific environments [].

Research on its own Properties:

Beyond its use as a starting material or solvent, methylcyclopentane itself is a subject of scientific research due to its interesting properties and potential applications. Some areas of investigation include:

- Thermodynamic and physical property studies: Researchers are studying the thermodynamic and physical properties of methylcyclopentane, such as its heat capacity, viscosity, and phase transitions, to gain a deeper understanding of its behavior in various conditions [].

- Environmental impact: Research is ongoing to assess the potential environmental impact of methylcyclopentane, including its biodegradability, persistence in the environment, and potential toxicity [].

Methylcyclopentane is an organic compound with the chemical formula . It is a colorless, flammable liquid that possesses a faint odor. This compound is primarily found in the naphthene fraction of petroleum and is often obtained as a mixture with cyclohexane. Methylcyclopentane is characterized by its non-planar structure, where the cyclohexane core can pucker to relieve structural stress. Historically, it was first synthesized in 1895 by Nikolai Kischner through the hydrogenation of benzene using hydriodic acid, marking a significant advancement in organic chemistry .

- Dehydroisomerization: This reaction converts methylcyclopentane to benzene, typically catalyzed by platinum. It represents a classic aromatization process .

- Hydrogenative Isomerization: This involves the rearrangement of methylcyclopentane into different structural isomers under hydrogen-rich conditions .

- Hydrodecyclization: In the presence of hydrogen and specific catalysts, methylcyclopentane can be converted into lighter hydrocarbons, demonstrating its utility in refining processes .

Methylcyclopentane can be synthesized through several methods:

- Hydrogenation of Benzene: The primary method involves the hydrogenation of benzene in the presence of iodine or other hydrogen donors, yielding methylcyclopentane as a product .

- Cyclization of Alkenes: Another synthetic route includes the cyclization of 1-pentene or similar alkenes using acid catalysts to form methylcyclopentane .

- Catalytic Reforming: In petroleum refining, methylcyclopentane is produced during catalytic reforming processes where naphthenes are converted into aromatics .

Methylcyclopentane has various applications across different fields:

- Solvent: Due to its chemical properties, it serves as an effective solvent in organic synthesis.

- Fuel Additive: Its high octane rating makes it suitable for use as an additive in fuels, enhancing combustion efficiency.

- Chemical Intermediate: It is utilized in the production of other chemicals and hydrocarbons through various

Studies on methylcyclopentane interactions primarily focus on its reactivity with oxidizers. The compound can react vigorously when exposed to strong oxidizing agents, which poses safety risks during handling and storage. Research has indicated that vapors from methylcyclopentane may have narcotic effects and can lead to central nervous system disturbances upon inhalation .

Methylcyclopentane shares structural similarities with several compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| Cyclohexane | Saturated cyclic hydrocarbon | Fully saturated; lacks double bonds |

| 1-Methylcyclobutane | Saturated cyclic hydrocarbon | Contains a cyclobutane ring; smaller ring size |

| 3-Methylpentane | Saturated linear hydrocarbon | Linear structure; branched compared to methylcyclopentane |

| Ethylcyclobutane | Saturated cyclic hydrocarbon | Contains an ethyl group; larger substituent |

Uniqueness of Methylcyclopentane

Methylcyclopentane's uniqueness lies in its balance between being a cyclic compound while also having a branched structure due to the methyl substitution. This characteristic contributes to its distinct physical properties, such as boiling point and reactivity compared to other similar hydrocarbons like cyclohexane and 3-methylpentane . Its role as an intermediate in various

First Synthesis by Freer and Perkin (1888)

The history of methylcyclopentane begins with the pioneering work of Paul Caspar Freer and W. H. Perkin Jr., who first synthesized the compound in 1888. Their method involved a Wurtz reaction, utilizing sodium metal and 1,5-dibromohexane as starting materials. The product, which they named “methylpentamethylene,” was identified before the establishment of modern chemical nomenclature at the 1892 Geneva Congress. This early synthesis was a landmark in the development of cycloalkane chemistry, as it provided a practical route to a six-carbon monocyclic hydrocarbon with a methyl substituent.

Kischner’s Discovery as Hydrogenation Product of Benzene (1895)

In 1895, Nikolai Kischner expanded the understanding of methylcyclopentane’s formation by demonstrating that it could be produced via the hydrogenation of benzene using hydriodic acid. This finding was significant because earlier attempts by chemists such as Marcellin Berthelot and Adolf von Baeyer to synthesize cyclohexane through similar methods had failed. Kischner’s work not only confirmed the structure and reactivity of methylcyclopentane but also highlighted its close relationship to benzene and cyclohexane, two foundational compounds in organic chemistry.

Significance in Chemical Research

Methylcyclopentane’s importance in chemical research is multifaceted. Its structure, a cyclopentane ring bearing a methyl group, presents intriguing questions regarding ring strain, conformational dynamics, and reactivity. The compound’s presence in the naphthene fraction of petroleum underscores its industrial relevance, especially as a precursor to aromatics like benzene through catalytic reforming processes. Furthermore, methylcyclopentane’s high research octane number (RON 103) and motor octane number (MON 95) make it valuable in fuel formulations, where it contributes to anti-knock properties.

In academic research, methylcyclopentane serves as a model substrate for studying catalytic transformations, including dehydrogenation, ring-opening, and isomerization reactions. Its relatively low reactivity under standard conditions, combined with its capacity for activation in the presence of metal catalysts, makes it an ideal candidate for mechanistic investigations in heterogeneous and homogeneous catalysis.

Evolution of Research Methodologies

Over the decades, methodologies for studying methylcyclopentane have evolved significantly. Early work relied on classical organic synthesis and qualitative analysis, while the advent of spectroscopic techniques (infrared, nuclear magnetic resonance, and mass spectrometry) enabled more precise characterization of methylcyclopentane and its derivatives. In the latter half of the twentieth century, advances in catalysis and computational chemistry facilitated detailed mechanistic studies of methylcyclopentane’s transformations on metal surfaces.

Recent years have witnessed the integration of density functional theory (DFT) calculations, high-throughput experimentation, and advanced chromatographic techniques, allowing for the elucidation of reaction pathways, activation energies, and product distributions with unprecedented accuracy. These methodological advancements have not only deepened the understanding of methylcyclopentane’s chemistry but have also enabled the rational design of catalysts for selective transformations.

Current Research Trends and Challenges

Contemporary research on methylcyclopentane is driven by several key themes: sustainable synthesis, catalytic upgrading, and environmental impact. The pursuit of renewable routes to methylcyclopentane, such as the conversion of biomass-derived intermediates, reflects a broader trend toward green chemistry and circular economy principles. In the field of catalysis, the selective dehydrogenation, isomerization, and ring-opening of methylcyclopentane remain active areas of investigation, with the aim of optimizing yields of value-added products like benzene, methylcyclopentadiene, and branched alkanes.

Challenges persist, particularly in achieving high selectivity and catalyst stability under industrial conditions. The environmental fate and toxicity of methylcyclopentane, though less acute than those of aromatic hydrocarbons, are also subjects of ongoing study, especially given its presence in gasoline and potential for atmospheric release. Addressing these challenges requires a multidisciplinary approach, integrating synthetic organic chemistry, catalysis, process engineering, and environmental science.

Mechanistic Pathways

The dehydroisomerization of methylcyclopentane to benzene represents one of the most important transformations in petroleum refining and represents a classic example of catalytic aromatization. This reaction involves the simultaneous removal of hydrogen atoms and rearrangement of the carbon skeleton from a five-membered ring to a six-membered aromatic ring [1].

The conversion proceeds through multiple mechanistic pathways depending on the catalyst system employed. On platinum-alumina catalysts, the reaction follows a bifunctional mechanism requiring both metal sites for dehydrogenation and acid sites for ring expansion [2]. The initial step involves dehydrogenation of methylcyclopentane on platinum sites to form methylcyclopentene intermediates. Subsequently, these intermediates undergo ring expansion on acidic sites to form cyclohexene derivatives, which are then further dehydrogenated to benzene [3].

Alternatively, on palladium-based catalysts, particularly those prepared from organometallic precursors on magnesium oxide supports, the reaction can proceed through a direct aromatization pathway. These chlorine-free catalysts demonstrate high activity and selectivity for benzene formation without requiring the traditional bifunctional mechanism [4].

A novel pathway has been identified in zeolite-encaged palladium systems, where electron-deficient palladium-proton adducts enable single-residence conversion of methylcyclopentane to benzene. This mechanism involves the formation of (PdnH)x+ species within zeolite supercages, which provide active sites for direct benzene formation during one adsorption event [5].

The rate-determining step varies with the catalyst system. For platinum-alumina catalysts, the ring expansion from five-membered to six-membered ring structure represents the kinetically limiting step [6]. On palladium catalysts, the dehydrogenation steps become rate-limiting due to the requirement for multiple hydrogen removal steps [4].

Catalytic Systems for Aromatization

The choice of catalytic system significantly influences the mechanism and selectivity of methylcyclopentane dehydroisomerization. Platinum-based catalysts supported on alumina remain the benchmark system for this transformation, with the metal-acid site proximity being crucial for optimal performance [2]. The platinum sites facilitate dehydrogenation reactions, while the acidic sites of the alumina support promote ring expansion through carbocation intermediates.

Palladium catalysts have emerged as promising alternatives, particularly when supported on basic oxides such as magnesium oxide. These systems demonstrate superior performance when prepared from organometallic precursors, achieving high benzene selectivity without chlorine additives [4]. The absence of chlorine is particularly significant as it eliminates catalyst poisoning and environmental concerns associated with traditional reforming catalysts.

Zeolite-supported metal catalysts represent another important class of aromatization catalysts. The encagement of metal clusters within zeolite frameworks provides unique electronic and geometric environments that can enhance selectivity. Palladium clusters within zeolite Y supercages, when combined with protons, form electron-deficient adducts that exhibit dramatically enhanced activity for ring enlargement compared to physical mixtures of separate metal and acid sites [5].

Bimetallic systems have also shown promise for aromatization reactions. The combination of platinum with secondary metals can modify the electronic properties of the active sites, potentially improving selectivity and stability. However, the specific benefits depend on the nature of the secondary metal and the support system employed.

The support selection plays a critical role in determining catalyst performance. Acidic supports such as alumina provide the necessary acid sites for ring expansion, while neutral supports like silica primarily provide metal dispersion without contributing to the reaction mechanism. The acid strength and density must be carefully balanced to achieve optimal performance [3].

Optimization of Reaction Parameters

The optimization of reaction parameters for methylcyclopentane dehydroisomerization requires careful consideration of multiple variables that influence both activity and selectivity. Temperature represents the most critical parameter, with optimal performance typically achieved in the range of 425-475°C [7]. Higher temperatures favor benzene formation by providing sufficient energy for ring expansion and dehydrogenation steps, but excessive temperatures can lead to catalyst deactivation and unwanted side reactions.

The effect of temperature on the reaction follows Arrhenius behavior, with activation energies reported in the range of 15-19 kcal/mol for different pathways [8]. The optimal temperature represents a balance between thermodynamic favorability and kinetic limitations. Below 400°C, the reaction rate becomes too slow for practical application, while temperatures above 500°C can lead to excessive hydrogenolysis and coke formation.

Pressure optimization involves balancing the thermodynamic constraints of the dehydrogenation reaction with the kinetic requirements for ring expansion. Higher pressures generally favor aromatization by suppressing unwanted hydrogenolysis reactions, but they also thermodynamically disfavor hydrogen removal [9]. Typical operating pressures range from 1-10 atmospheres, with 3-5 atmospheres often representing the optimal compromise.

The hydrogen-to-hydrocarbon ratio significantly influences both catalyst stability and product selectivity. Higher hydrogen partial pressures help maintain catalyst activity by preventing coke formation, but they can also suppress dehydrogenation reactions. The optimal ratio depends on the specific catalyst system and operating conditions, with values typically ranging from 8:1 to 50:1 [9].

Contact time optimization involves balancing conversion with selectivity. Longer contact times generally increase benzene yield by allowing more complete conversion, but they can also promote unwanted side reactions. The optimal contact time depends on the catalyst activity and the desired conversion level, typically ranging from 0.1 to 2 hours [7].

Ring-Opening Reactions

Formation of Branched Alkanes

Ring-opening reactions of methylcyclopentane proceed through structure-sensitive mechanisms that depend critically on the catalyst properties and reaction conditions. The formation of branched alkanes represents a major pathway in methylcyclopentane conversion, producing primarily 2-methylpentane and 3-methylpentane through selective carbon-carbon bond scission [10].

The structure sensitivity of these reactions manifests in the dependence of product selectivity on metal particle size and surface structure. Small, highly dispersed metal particles favor different reaction pathways compared to large particles, leading to distinct product distributions. This phenomenon has been extensively studied using well-characterized catalyst systems to establish structure-activity relationships [11].

The electronic properties of the metal also play a crucial role in determining reaction pathways. Different metals exhibit varying abilities to activate carbon-carbon bonds, with rhodium and iridium generally showing higher activity than platinum and palladium for ring-opening reactions [10]. The metal-support interaction can further modify these electronic properties, leading to additional complexity in predicting catalyst performance.

2-Methylpentane Formation Pathways

The formation of 2-methylpentane from methylcyclopentane involves cleavage of the carbon-carbon bond between the substituted carbon and an adjacent carbon atom. This pathway is particularly favored on highly dispersed platinum catalysts with particle sizes below 2 nanometers [11]. The small particle size provides specific geometric arrangements that favor the π-allyl mechanism for carbon-carbon bond activation.

The π-allyl mechanism involves the formation of a surface intermediate where three adjacent carbon atoms interact with a single metal site through π-bonding. This requires a flat adsorption geometry that is only possible on small metal particles with specific surface arrangements. The intermediate then undergoes carbon-carbon bond scission to produce 2-methylpentane and regenerate the metal site.

Kinetic studies have revealed that 2-methylpentane formation has an activation energy of approximately 15 kcal/mol, which is lower than that for other ring-opening pathways [8]. This lower activation energy reflects the favorable thermodynamics of the π-allyl intermediate formation and the subsequent bond scission process.

The selectivity toward 2-methylpentane can be enhanced through careful control of catalyst preparation conditions. Factors such as metal loading, support pretreatment, and reduction conditions all influence the final particle size distribution and surface properties. High-temperature reduction treatments, for example, can lead to particle sintering and reduced selectivity for 2-methylpentane formation [12].

3-Methylpentane Formation Pathways

The formation of 3-methylpentane follows a different mechanistic pathway that involves cleavage of the carbon-carbon bond between two unsubstituted carbon atoms in the ring. This pathway is favored on larger metal particles with sizes greater than 2 nanometers, where the dicarbene mechanism becomes operative [11].

The dicarbene mechanism involves the formation of surface intermediates where two carbon atoms are each bonded to separate metal sites. This requires larger metal ensembles that can accommodate the simultaneous binding of multiple carbon atoms. The intermediate then undergoes carbon-carbon bond scission through a concerted process that leads to 3-methylpentane formation.

The activation energy for 3-methylpentane formation is similar to that for 2-methylpentane, approximately 15 kcal/mol, indicating that the thermodynamic driving force for both pathways is comparable [8]. However, the different geometric requirements lead to distinct selectivity patterns depending on the catalyst structure.

The ratio of 3-methylpentane to 2-methylpentane formation provides a sensitive probe of catalyst structure and can be used to characterize changes in metal particle size during reaction. This ratio typically approaches 0.5-0.6 for most catalyst systems, which is consistent with statistical expectations for carbon-carbon bond scission [13].

Surface modification can be used to tune the selectivity toward 3-methylpentane formation. The addition of secondary metals or the use of specific support treatments can modify the surface properties and geometric requirements for the dicarbene mechanism. For example, the addition of germanium to rhodium catalysts can selectively deposit on specific surface sites and modify the reaction selectivity [14].

Formation of Linear Alkanes

The formation of linear alkanes, primarily n-hexane, from methylcyclopentane represents a less favored but industrially significant reaction pathway. This transformation requires the cleavage of the carbon-carbon bond between the methyl substituent and the ring, followed by rearrangement to form the linear carbon chain [15].

The selectivity toward n-hexane formation is generally lower than that for branched alkanes due to the thermodynamic and kinetic constraints of the reaction. The cleavage of the substituted carbon-carbon bond requires higher activation energy compared to ring carbon-carbon bonds, making this pathway less competitive under typical reaction conditions.

Surface-decorated bimetallic catalysts have shown promise for enhancing n-hexane selectivity. Iridium-cobalt bimetallic systems, prepared through galvanic replacement reactions, demonstrate improved selectivity toward n-hexane formation compared to monometallic catalysts [15]. The bimetallic surface structure modifies the electronic properties of the active sites, making the substituted carbon-carbon bond more susceptible to cleavage.

The mechanism for n-hexane formation involves multiple adsorbed species that can undergo various transformations on the catalyst surface. The complexity of these surface processes makes it challenging to achieve high selectivity for linear alkane formation. However, recent advances in catalyst design and surface modification have shown potential for improving this selectivity.

Carbon-Carbon Bond Scission Mechanisms

The carbon-carbon bond scission mechanisms in methylcyclopentane ring-opening reactions involve complex surface processes that depend on the electronic and geometric properties of the catalyst. The activation of carbon-carbon bonds requires specific geometric arrangements and electronic interactions that vary with the catalyst structure [16].

The barriers for carbon-carbon bond scission vary significantly depending on the surface site and the specific bond being cleaved. Density functional theory calculations have shown that activation energies range from approximately 20 to 140 kJ/mol on different metal surfaces, with rhodium and iridium surfaces generally exhibiting lower barriers than platinum and palladium [10].

The transition states for carbon-carbon bond scission involve the formation of multiple carbon-metal bonds that weaken the carbon-carbon bond through back-donation to antibonding orbitals. The effectiveness of this process depends on the electronic properties of the metal and the availability of suitable surface sites for multiple bond formation.

Methyl substituents at carbon-carbon bonds significantly influence the scission mechanisms and activation energies. The presence of methyl groups can stabilize certain intermediates through hyperconjugation effects, but they can also create steric hindrance that affects the geometric requirements for bond activation [16].

The study of carbon-carbon bond scission mechanisms has revealed that the process involves equilibrated dehydrogenation steps that replace carbon-hydrogen bonds with carbon-metal bonds. This creates surface intermediates that are more susceptible to carbon-carbon bond cleavage. The number of hydrogen atoms that must be removed depends on the specific pathway and the degree of substitution at the carbon-carbon bond.

Structure-Selectivity Relationships

The structure-selectivity relationships in methylcyclopentane ring-opening reactions provide fundamental insights into the design of selective catalysts. These relationships connect the geometric and electronic properties of the catalyst surface with the observed product selectivity patterns [17].

Particle size effects represent one of the most important structure-selectivity relationships in these reactions. The transition from small to large particles is associated with changes in the dominant reaction mechanism, leading to different product distributions. This relationship has been quantified through systematic studies using well-characterized catalyst systems with controlled particle size distributions.

The surface structure of metal particles also influences selectivity through the availability of specific active sites. Flat surfaces such as (111) and (100) exhibit different activities and selectivities compared to stepped surfaces. However, the presence of carbonaceous deposits can modify these surface structures during reaction, complicating the interpretation of structure-selectivity relationships [8].

The electronic properties of the metal surface can be modified through alloying or support interactions, leading to changes in selectivity. These electronic effects influence the strength of carbon-metal bonds and the stability of reaction intermediates, which in turn affects the relative rates of different reaction pathways.

The analysis of structure-selectivity relationships has led to the development of catalyst design principles that can be used to optimize selectivity for specific products. For example, the understanding of particle size effects has enabled the development of preparation methods that produce catalysts with controlled particle size distributions and improved selectivity.

Isomerization Reactions

Conversion to Cyclohexane

The isomerization of methylcyclopentane to cyclohexane represents a thermodynamically favorable transformation that involves ring expansion from a five-membered to a six-membered ring structure. This reaction is particularly important in petroleum refining as it converts a lower-octane component to a higher-octane product while maintaining the same molecular formula [18].

The conversion requires both metal sites for hydrogen transfer and acid sites for ring expansion through carbocation intermediates. The reaction proceeds through initial dehydrogenation on metal sites to form methylcyclopentene, followed by protonation on acid sites to generate carbocation intermediates that undergo ring expansion rearrangement [19].

The thermodynamic driving force for this transformation is relatively modest, with the ring expansion providing approximately 25-29 kJ/mol of stabilization energy due to the relief of ring strain in the five-membered ring [20]. This modest thermodynamic advantage requires careful optimization of reaction conditions to achieve high conversion levels.

The kinetics of the isomerization reaction follow first-order behavior with respect to methylcyclopentane partial pressure, with activation energies typically in the range of 15-20 kcal/mol [6]. The reaction rate depends on both the availability of active sites and the stability of the carbocation intermediates formed during the ring expansion process.

Reaction Intermediates

The isomerization of methylcyclopentane to cyclohexane proceeds through a series of well-defined reaction intermediates that have been characterized through experimental and theoretical studies. The initial intermediate involves the formation of methylcyclopentene through dehydrogenation on metal sites [21].

The methylcyclopentene intermediate can exist in different isomeric forms depending on the position of the double bond within the ring. The 1-methylcyclopentene isomer is generally the most stable and represents the predominant intermediate under most reaction conditions. This intermediate is readily formed through hydrogen removal from the carbon adjacent to the methyl substituent.

Following dehydrogenation, the methylcyclopentene intermediate undergoes protonation on acid sites to form carbocation intermediates. The stability of these carbocations depends on the degree of substitution, with tertiary carbocations being more stable than secondary or primary carbocations. The most stable carbocation intermediate is the tertiary methylcyclopentyl cation formed by protonation at the substituted carbon.

The ring expansion step involves the rearrangement of the five-membered carbocation to a six-membered cyclohexyl carbocation. This rearrangement can occur through various pathways involving alkyl or hydride shifts, depending on the specific structure of the intermediate and the reaction conditions [22].

The final step involves deprotonation of the cyclohexyl carbocation to form cyclohexane. This step regenerates the acid site and completes the catalytic cycle. The overall reaction involves multiple hydrogen transfer steps and requires careful balancing of metal and acid sites to achieve optimal performance.

Carbonium Ion Chemistry

The carbonium ion chemistry involved in methylcyclopentane isomerization encompasses the formation, rearrangement, and reaction of positively charged carbon intermediates. These intermediates are crucial for understanding the mechanism and selectivity of the ring expansion reaction [23].

The formation of carbonium ions from methylcyclopentane involves protonation of the dehydrogenated intermediate on Brønsted acid sites. The stability of the resulting carbonium ion depends on the degree of substitution and the presence of neighboring groups that can provide stabilization through hyperconjugation or inductive effects.

The most stable carbonium ion intermediate is the tertiary methylcyclopentyl cation, which benefits from the stabilization provided by the methyl substituent. This intermediate can undergo various rearrangement reactions, including ring expansion to form cyclohexyl cations or ring contraction to form cyclobutyl cations, depending on the reaction conditions.

Ring expansion rearrangements involve the migration of alkyl groups or hydrogen atoms to form more stable carbocation intermediates. The driving force for these rearrangements includes both the relief of ring strain and the stabilization of the positive charge. The activation energy for ring expansion is typically lower than that for ring contraction due to the thermodynamic favorability of the six-membered ring structure.

The chemistry of carbonium ions in methylcyclopentane isomerization is influenced by the nature of the acid sites and the reaction environment. Strong acid sites can stabilize carbocation intermediates and promote rearrangement reactions, while weak acid sites may not provide sufficient stabilization for the reaction to proceed efficiently.

Advanced spectroscopic techniques have been used to study carbonium ion intermediates in methylcyclopentane isomerization. Nuclear magnetic resonance spectroscopy, in particular, has provided valuable insights into the structure and dynamics of these intermediates under reaction conditions [24].

Hydrogenolysis of Methylcyclopentane

Selective Hydrogenolysis in Complex Mixtures

The selective hydrogenolysis of methylcyclopentane in complex mixtures represents a significant challenge in catalytic processing, particularly in the context of liquid organic hydrogen carrier systems where methylcyclopentane accumulates as an undesirable impurity during methylcyclohexane-toluene interconversion [25].

The challenge of selective hydrogenolysis arises from the need to cleave carbon-carbon bonds in methylcyclopentane while leaving other components in the mixture unreacted. This requires catalysts with high selectivity and the ability to discriminate between different molecular structures based on their electronic and geometric properties.

Shape-selective catalysts based on zeolite materials have shown particular promise for addressing this challenge. The molecular sieving effect of zeolite micropores can provide selectivity based on molecular size and shape, allowing preferential access of methylcyclopentane to the active sites while excluding larger molecules [25].

Iridium clusters encapsulated within the micropores of MWW-type zeolites have demonstrated exceptional performance for selective methylcyclopentane hydrogenolysis. The 10-ring micropores of the MWW framework provide an optimal environment for methylcyclopentane access while restricting the diffusion of larger molecules such as methylcyclohexane [26].

The preparation of these selective catalysts involves hydrothermal synthesis of the zeolite precursor with high iridium content within the micropores. The use of specific organic structure-directing agents enables the incorporation of iridium species in the desired locations, followed by reduction to form highly dispersed iridium clusters of approximately 0.9 nanometers in size.

Product Distribution and Selectivity Control

The product distribution in methylcyclopentane hydrogenolysis depends on the specific carbon-carbon bonds that are cleaved and the subsequent reactions of the resulting intermediates. The primary products include various C1-C5 alkanes, with the distribution being influenced by the catalyst structure and reaction conditions [27].

The selectivity control in hydrogenolysis reactions involves managing the competition between different carbon-carbon bond scission pathways. The relative strength of different carbon-carbon bonds and the accessibility of active sites determine which bonds are preferentially cleaved. The presence of methyl substituents can influence this selectivity by affecting the electronic properties of the carbon-carbon bonds.

The mechanism of hydrogenolysis involves the formation of surface intermediates that contain multiple carbon-metal bonds. These intermediates can undergo carbon-carbon bond scission through various pathways, leading to different product distributions. The selectivity depends on the relative rates of these competing pathways and the stability of the various intermediate species.

Bimetallic catalysts have shown promise for improving selectivity in hydrogenolysis reactions. The addition of a second metal can modify the electronic properties of the surface and influence the relative rates of different reaction pathways. For example, rhodium-germanium bimetallic catalysts show different selectivity patterns compared to monometallic rhodium catalysts [14].

The reaction conditions significantly influence the product distribution and selectivity. Temperature affects the relative rates of different pathways, with higher temperatures generally favoring more extensive carbon-carbon bond scission. The hydrogen partial pressure influences the surface coverage of hydrogen atoms and the stability of surface intermediates.

Physical Description

Liquid

Color/Form

XLogP3

Boiling Point

71.8 °C

71.8 °C @ 760 MM HG

Flash Point

Less than 20 °F (less than -7 °C) (Closed Cup)

Vapor Density

2.9 (AIR= 1)

Density

0.7486 @ 20 °C/4 °C

LogP

log Kow = 3.37

3.37

Odor

Melting Point

-142.5 °C

-139.8°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 421 companies. For more detailed information, please visit ECHA C&L website;

Of the 22 notification(s) provided by 420 of 421 companies with hazard statement code(s):;

H225 (98.33%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (44.05%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (20.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H336 (16.67%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

137.50 mmHg

vapor pressure = 138 mm Hg at 25 °C

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

General Manufacturing Information

Cyclopentane, methyl-: ACTIVE

Storage Conditions

Dates

Evodialones A and B: Polyprenylated Acylcyclopentanone Racemates with a 3-Ethyl-1,1-diisopentyl-4-methylcyclopentane Skeleton from Evodia lepta

Ya-Qi Tang, Yi-Qiu Li, Yi-Bo Xie, Jun-Sheng Zhang, Wei Li, Lan-Lan Lou, Ge Zhang, Sheng YinPMID: 29847131 DOI: 10.1021/acs.jnatprod.7b00993

Abstract

Two polyprenylated acylcyclopentanone racemates, evodialones A (1) and B (2), featuring a 3-ethyl-1,1-diisopentyl-4-methylcyclopentane skeleton, were isolated from an extract of the aerial parts of Evodia lepta. Evodialone A (1) was resolved by chiral-phase HPLC to afford a pair of enantiomers, (+)- and (-)-evodialones A (1b/1a), while evodialone B (2) could not be resolved. Their structures were elucidated by spectroscopic analysis and a combination of computational techniques including gauge-independent atomic orbital calculation of 1D NMR data and experimental and TDDFT-calculated ECD spectra. A putative biosynthetic pathway of 1 and 2 starting from the monocyclic polyprenylated acylphloroglucinols is proposed. All the isolates were screened for the antimicrobial activity in vitro, and 1a and 1b showed moderate inhibitory activities against several pathogenic fungi with MICs values of 17.1-68.3 μM.Anaerobic alkane biodegradation by cultures enriched from oil sands tailings ponds involves multiple species capable of fumarate addition

BoonFei Tan, Kathleen Semple, Julia FoghtPMID: 25873461 DOI: 10.1093/femsec/fiv042

Abstract

A methanogenic short-chain alkane-degrading culture (SCADC) was enriched from oil sands tailings and transferred several times with a mixture of C6, C7, C8 and C10 n-alkanes as the predominant organic carbon source, plus 2-methylpentane, 3-methylpentane and methylcyclopentane as minor components. Cultures produced ∼40% of the maximum theoretical methane during 18 months incubation while depleting the n-alkanes, 2-methylpentane and methylcyclopentane. Substrate depletion correlated with detection of metabolites characteristic of fumarate activation of 2-methylpentane and methylcyclopentane, but not n-alkane metabolites. During active methanogenesis with the mixed alkanes, reverse-transcription PCR confirmed the expression of functional genes (assA and bssA) associated with hydrocarbon addition to fumarate. Pyrosequencing of 16S rRNA genes amplified during active alkane degradation revealed enrichment of Clostridia (particularly Peptococcaceae) and methanogenic Archaea (Methanosaetaceae and Methanomicrobiaceae). Methanogenic cultures transferred into medium containing sulphate produced sulphide, depleted n-alkanes and produced the corresponding succinylated alkane metabolites, but were slow to degrade 2-methylpentane and methylcyclopentane; these cultures were enriched in Deltaproteobacteria rather than Clostridia. 3-Methylpentane was not degraded by any cultures. Thus, nominally methanogenic oil sands tailings harbour dynamic and versatile hydrocarbon-degrading fermentative syntrophs and sulphate reducers capable of degrading n-, iso- and cyclo-alkanes by addition to fumarate.Evaluation of subchronic inhalation toxicity of methylcyclopentane in rats

Young-Su Yang, Sung-Bae Lee, Seong-Jin Choi, Byoung-Seok Lee, Jeong-Doo Heo, Chang-Woo Song, Hyeon-Yeong Kim, Jong-Choon Kim, Kyuhong LeePMID: 24239891 DOI: 10.1016/j.fct.2013.11.001

Abstract

The aim of this study was to verify subchronic inhalation toxicity of methylcyclopentane (CAS No. 96-37-7) in Sprague-Dawley rats. Four groups of 10 rats of each gender were exposed to methylcyclopentane vapor by whole-body inhalation at concentrations of 0, 290, 1300, or 5870 ppm for 6h per day, 5 days/week over a 13-week period. During the study period, clinical signs, mortality, body weight, food consumption, ophthalmoscopy, urinalysis, hematology, serum biochemistry, gross pathology, organ weights, and histopathology were examined. Exposure-related clinical signs (salivation and rubbing) were observed in both genders of the 5870 ppm group. There was an increase in liver weight for both genders but the kidney weight was only higher in females than controls. However, no toxicologically significant changes were observed in body weight, food consumption, ophthalmoscopy, urinalysis, hematology, serum biochemistry, necropsy findings, or histopathology in any of the treatment groups. Under the present experimental conditions, the target organs were determined to be kidney and liver in rats. The no-observed-adverse-effect concentration was considered to be 1300 ppm/6h/day in rats.Information on quantum states pervades the visible spectrum of the ubiquitous Au144(SR)60 gold nanocluster

H-Ch Weissker, H Barron Escobar, V D Thanthirige, K Kwak, D Lee, G Ramakrishna, R L Whetten, X López-LozanoPMID: 24781134 DOI: 10.1038/ncomms4785